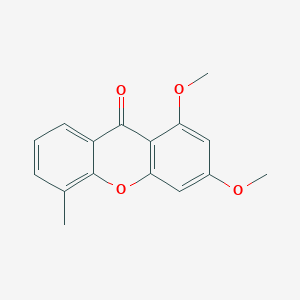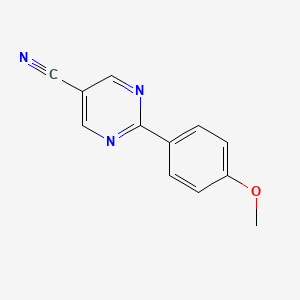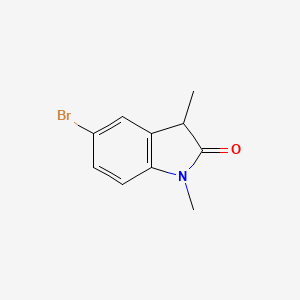![molecular formula C72H42O24 B11769122 3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B11769122.png)
3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a complex organic compound characterized by multiple carboxylic acid groups and a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves solvothermal reactions. For instance, flexible aromatic linkers such as bis(3,5-dicarboxyphenyl)terephthalamide (H4BDPT) can be reacted with dysprosium and samarium salts under solvothermal conditions to yield lanthanide-based metal-organic frameworks .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the solvothermal synthesis approach used in laboratory settings could potentially be scaled up for industrial applications. This would involve optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure consistent and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) which have applications in gas storage, separation, and catalysis
Biology: The compound’s ability to form MOFs can be leveraged for drug delivery systems and biosensing applications.
Industry: Used in the development of advanced materials with specific optoelectronic properties.
Mecanismo De Acción
The mechanism of action of 3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid primarily involves its ability to form stable metal-organic frameworks. These frameworks can interact with various metal ions, leading to unique magnetic, luminescent, and catalytic properties . The molecular targets and pathways involved include coordination with metal ions and the formation of three-dimensional networks that exhibit specific physical and chemical behaviors.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-3,3’,5,5’-tetracarboxylic acid: Another compound with multiple carboxylic acid groups and a biphenyl structure.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: A compound with similar carboxylic acid functionalities and aromatic structure.
Uniqueness
3’-{3,5-Bis[3’,5’-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3-yl]phenyl}-5’-(3,5-dicarboxyphenyl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its extensive carboxylic acid groups and the ability to form complex metal-organic frameworks with specific magnetic and luminescent properties. This makes it particularly valuable in advanced material science and industrial applications.
Propiedades
Fórmula molecular |
C72H42O24 |
|---|---|
Peso molecular |
1291.1 g/mol |
Nombre IUPAC |
5-[3-[3,5-bis[3,5-bis(3,5-dicarboxyphenyl)phenyl]phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C72H42O24/c73-61(74)49-13-43(14-50(25-49)62(75)76)37-4-34(5-38(10-37)44-15-51(63(77)78)26-52(16-44)64(79)80)31-1-32(35-6-39(45-17-53(65(81)82)27-54(18-45)66(83)84)11-40(7-35)46-19-55(67(85)86)28-56(20-46)68(87)88)3-33(2-31)36-8-41(47-21-57(69(89)90)29-58(22-47)70(91)92)12-42(9-36)48-23-59(71(93)94)30-60(24-48)72(95)96/h1-30H,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96) |
Clave InChI |
BOOXYQWQWAMQIG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C9=CC(=CC(=C9)C(=O)O)C(=O)O)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11769039.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride](/img/structure/B11769046.png)

![Isoxazolo[5,4-C]pyridine](/img/structure/B11769059.png)
![6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B11769061.png)


![2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769084.png)
![Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11769085.png)

![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11769094.png)



